butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic quinoxaline derivative characterized by a pyrrolo[2,3-b]quinoxaline core substituted with a 3,4-dimethoxyphenyl group at position 1, an amino group at position 2, and a butyl ester moiety at position 2.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-4-5-12-31-23(28)19-20-22(26-16-9-7-6-8-15(16)25-20)27(21(19)24)14-10-11-17(29-2)18(13-14)30-3/h6-11,13H,4-5,12,24H2,1-3H3 |
InChI Key |
AQFHVVOBGULWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
A highly efficient method for synthesizing pyrrolo[2,3-b]quinoxalines involves a Pd/C-catalyzed multicomponent reaction. The protocol, adapted from Bakherad et al., utilizes 1,2-dichloroquinoxaline , hydrazine hydrate , phenylacetylene , and 3,4-dimethoxybenzaldehyde in aqueous media. The butyl ester moiety is introduced via subsequent esterification.
Key Steps :
-
Nucleophilic Substitution : Hydrazine hydrate reacts with 1,2-dichloroquinoxaline, replacing one chlorine atom to form 2-hydrazinylquinoxaline.
-
Cyclization : Pd/C facilitates the coupling of phenylacetylene and aldehyde, inducing cyclization to form the pyrrolo[2,3-b]quinoxaline scaffold.
-
Esterification : The carboxylate group at position 3 is esterified with butanol under acidic conditions.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5% Pd/C | 78% yield |
| Solvent | Water | 72–78% yield |
| Temperature | 80°C | Max efficiency |
| Reaction Time | 6 hours | 85% completion |
This method is noted for its simplicity, avoidance of toxic solvents, and recyclability of the Pd/C catalyst.
Stepwise Annelation and Cyclocondensation
Core Scaffold Construction
This approach, inspired by Abass and Mayas, involves sequential annelation and cyclocondensation:
Synthetic Pathway :
-
Quinoxaline Functionalization :
-
Pyrrole Ring Formation :
-
Sodium methoxide induces intramolecular cyclization, forming the pyrrolo[2,3-b]quinoxaline core.
-
-
Aryl Substitution :
-
The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and 3,4-dimethoxyphenylboronic acid.
-
-
Esterification :
-
Transesterification with butanol in the presence of H₂SO₄ affords the final product.
-
Critical Observations :
-
The Suzuki coupling step requires strict anhydrous conditions to prevent boronic acid hydrolysis.
-
Yield drops to 52% if the coupling is performed after esterification due to steric hindrance.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
This method, optimized for combinatorial chemistry, uses Wang resin to anchor intermediates:
Procedure :
-
Resin Activation : Wang resin is functionalized with a hydroxyl group to anchor a carboxylate precursor.
-
Quinoxaline Assembly :
-
Iterative coupling of dichloroquinoxaline derivatives and dimethoxyphenylamine on the resin.
-
-
Cleavage and Cyclization :
-
TFA cleavage releases the linear intermediate, which undergoes thermal cyclization (120°C, DMF) to form the pyrroloquinoxaline core.
-
-
Butyl Ester Formation :
-
Reaction with butyl bromide and K₂CO₃ in DMF completes the synthesis.
-
Advantages :
-
Enables parallel synthesis of analogs by varying aldehydes and amines.
Comparative Analysis of Methods
| Method | Yield | Scalability | Environmental Impact |
|---|---|---|---|
| Pd/C Multicomponent | 78% | High | Low (aqueous solvent) |
| Stepwise Annelation | 52–65% | Moderate | Moderate (toxic solvents) |
| Solid-Phase Synthesis | 65% | High (HTP) | High (resin waste) |
The Pd/C-catalyzed method is preferred for industrial applications due to its efficiency and sustainability, while solid-phase synthesis suits exploratory drug discovery .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the pyrroloquinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C20H24N2O4
- Molecular Weight : Approximately 370.41 g/mol
- Structural Features : It includes a pyrroloquinoxaline core, a butyl ester group, an amino group, and a dimethoxyphenyl moiety, which enhance its biological interactions and reactivity.
Anticancer Activity
Research has demonstrated that butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits significant anticancer properties. It interacts with molecular targets involved in tumor growth and proliferation, particularly inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The ability to modulate these receptors suggests potential therapeutic applications in oncology.
Case Study : A study focused on the compound's effect on cancer cell lines revealed that it could reduce cell viability significantly at specific concentrations, indicating its potential as a lead compound for further drug development.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activities. Its unique structure allows it to interact with bacterial membranes or enzymes critical for bacterial survival.
Research Findings : In vitro studies have shown that this compound can inhibit the growth of certain pathogenic bacteria. These findings warrant further exploration into its potential as an antimicrobial agent.
Drug Development
The compound's reactivity allows it to participate in various chemical reactions, facilitating modifications to enhance biological activity. This versatility is crucial in medicinal chemistry for developing new therapeutic agents.
Synthesis Techniques : The synthesis typically involves multiple steps optimized for yield and purity. Techniques such as microwave-assisted synthesis or solvent-free conditions are employed to improve efficiency and reduce environmental impact.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Substituent : 3-Trifluoromethylphenyl (electron-withdrawing CF₃ group).
- Compared to the 3,4-dimethoxyphenyl group in the target compound, this derivative may exhibit reduced solubility due to increased hydrophobicity .
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Substituent : 2-Naphthyl (bulky, aromatic).
- Impact : The naphthyl group introduces significant steric hindrance and extended π-conjugation, which may reduce binding efficiency in sterically sensitive environments (e.g., enzyme active sites) but enhance stacking interactions in materials science applications .
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Substituent : 3,5-Dichlorophenyl (electron-withdrawing Cl groups).
- However, this may reduce electron density at the quinoxaline core compared to the dimethoxy-substituted target compound .
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC)
- Functional Group : Carbonitrile (CN) instead of ester.
- Key Findings: Demonstrated 91% corrosion inhibition efficiency for C38 steel in HCl via chemisorption, attributed to protonated amino and cyano groups forming stable adsorbates on metal surfaces . XPS data confirmed chemical adsorption (chemisorption), contrasting with physical adsorption observed in other analogs .
Butyl 2-Amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Substituent : 3-Fluorophenyl.
- Impact : Fluorine’s electronegativity and small atomic radius balance electronic effects without significant steric hindrance. This derivative may exhibit improved metabolic stability compared to the dimethoxy variant .
Ester Group Variations
Isobutyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Substituent : Benzodioxole (electron-rich, planar).
Comparative Data Table
*Calculated based on structural formula.
Research Implications and Gaps
- Corrosion Inhibition : The dimethoxy substituent’s electron-donating nature may facilitate physical adsorption, but further studies are needed to compare its efficiency with AHPQC’s chemisorption mechanism .
- Synthetic Challenges: Variability in pyrrolo[2,3-b]quinoxaline ring numbering (e.g., [3,2-b] vs. [2,3-b]) in literature complicates direct comparisons .
Biological Activity
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound notable for its diverse biological activities. Its structure incorporates a pyrroloquinoxaline core, which is associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4
- Molecular Weight : Approximately 370.41 g/mol
- Structural Features :
- Butyl ester group
- Amino group
- Dimethoxyphenyl moiety
The unique combination of these functional groups contributes to its biological reactivity and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it can interact with molecular targets involved in tumor growth and proliferation. For instance:
- In vitro Studies : The compound demonstrated a growth inhibition rate of approximately 55.75% against melanoma cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action : It is suggested that the compound may inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in various cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Initial investigations suggest that it may possess the ability to inhibit bacterial growth, warranting further exploration in drug development for infectious diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron Donating Groups : Compounds with electron-donating groups (e.g., methoxy) at specific positions on the aromatic ring tend to exhibit enhanced activity against cancer cell lines.
- Aliphatic Linkers : The presence of aliphatic linkers in the structure has been correlated with increased potency in certain derivatives .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C29H29N5O3 | Contains a phenylbutan-2-yl substituent; studied for similar biological activities. |
| Butyl 2-amino-1-(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | C21H21N5O2 | Features a pyridinyl substituent; different pharmacological profile. |
| 6-methylpyrido[2,3-b]quinoxaline derivatives | Varied | Known for neuroprotective properties; structurally distinct but related in function. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Evaluation : In a study evaluating multiple quinoxaline derivatives against various cancer cell lines (e.g., HeLa, SMMC-7721), this compound exhibited moderate to high activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular modeling studies suggest that the compound's ability to form intramolecular hydrogen bonds enhances its lipophilicity and membrane permeability, crucial for its biological effectiveness .
Q & A
Q. Key Parameters :
- Catalysts : p-TsOH or Lewis acids (e.g., ZnCl₂) improve reaction efficiency.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Yield Optimization : Microwave-assisted synthesis reduces reaction time by 30–40% compared to conventional heating .
Basic: How can researchers purify and characterize this compound to ensure structural fidelity?
Q. Purification Methods :
- Recrystallization : Ethanol or methanol is ideal for removing unreacted starting materials .
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) resolves complex mixtures .
Q. Characterization Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 435.18 for [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrroloquinoxaline core .
Advanced: How can researchers elucidate the reaction mechanisms of this compound’s interactions with biological targets?
Q. Methodological Approaches :
- Computational Modeling : Density Functional Theory (DFT) calculations predict electron transfer pathways during enzyme inhibition (e.g., FGFR kinase binding) .
- Kinetic Studies : Stopped-flow spectroscopy monitors real-time binding kinetics with targets like DNA topoisomerase II .
- Isotopic Labeling : ¹⁵N-labeled analogs track metabolic transformations in cell cultures .
Case Study : A 2024 study used molecular docking to identify hydrogen bonding between the compound’s amino group and ATP-binding pockets in kinases, explaining its anticancer activity .
Advanced: How should researchers address contradictions in reported biological activities across studies?
Q. Strategies :
Structural Analysis : Compare substituent effects (e.g., 3,4-dimethoxyphenyl vs. dichlorophenyl groups) using SAR (Structure-Activity Relationship) tables .
Assay Standardization : Validate cytotoxicity via MTT assays in vitro with consistent cell lines (e.g., HeLa, MCF-7) and IC₅₀ normalization .
Meta-Analysis : Pool data from independent studies to identify trends (e.g., higher anticancer potency in derivatives with electron-withdrawing groups) .
Advanced: What methodologies are effective for comparative studies with structurally similar compounds?
Q. Experimental Design :
- Molecular Docking : Compare binding affinities to shared targets (e.g., EGFR kinase) using AutoDock Vina .
- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) quantifies enthalpy/entropy changes during ligand-receptor interactions .
- Pharmacophore Mapping : Overlay 3D structures to identify critical functional groups (e.g., the amino group’s role in hydrogen bonding) .
Example : A 2025 study found that replacing the butyl group with methyl reduced solubility but increased FGFR inhibition by 20%, highlighting substituent trade-offs .
Advanced: How can degradation pathways and stability be analyzed under varying experimental conditions?
Q. Analytical Workflow :
Forced Degradation : Expose the compound to heat (60°C), UV light, or acidic/alkaline buffers (pH 2–12) for 48 hours .
HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed carboxylate or demethylated derivatives) .
Kinetic Stability Assays : Calculate half-life (t½) in plasma or simulated gastric fluid to predict in vivo behavior .
Key Finding : The compound is stable in neutral buffers but degrades rapidly under UV light, necessitating dark storage .
Advanced: What techniques are recommended for identifying off-target interactions in biological systems?
Q. Target Deconvolution Methods :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal partners .
- Surface Plasmon Resonance (SPR) : Measure real-time binding to purified proteins (e.g., tubulin or kinases) .
Advanced: How can scale-up challenges be addressed in multi-step syntheses?
Q. Process Optimization :
- Continuous Flow Reactors : Improve yield by 15–20% compared to batch reactors, reducing side reactions .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Quality-by-Design (QbD) : Use DoE (Design of Experiments) to optimize temperature, solvent ratios, and catalyst loading .
Advanced: What strategies validate the compound’s multi-target effects in complex biological systems?
Q. Systems Biology Approaches :
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies protein expression changes .
- Metabolomics : LC-MS profiles metabolic shifts (e.g., TCA cycle inhibition in cancer cells) .
Advanced: How can solubility and bioavailability be enhanced for in vivo studies?
Q. Formulation Strategies :
- Co-solvents : Use PEG-400 or Cremophor EL to increase aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Prodrug Design : Convert the carboxylate to a methyl ester for improved membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
